

In-Depth Technical Guide: DL-threo-Chloramphenicol-d5

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Compound of Interest

Compound Name: *DL-threo-Chloramphenicol-d5*

Cat. No.: *B11927907*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DL-threo-Chloramphenicol-d5**, a deuterated isotopologue of the broad-spectrum antibiotic chloramphenicol. This document details its chemical and physical properties, predominant applications, and a detailed experimental protocol for its use as an internal standard in analytical chemistry. Furthermore, a diagram of the parent compound's mechanism of action is provided to contextualize its biological relevance.

Core Chemical and Physical Data

DL-threo-Chloramphenicol-d5 is a stable, isotopically labeled form of chloramphenicol used primarily in analytical and research settings. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of chloramphenicol.

Two CAS numbers are commonly associated with this compound: 202480-68-0 and 1420043-66-8.^{[1][2][3]} Researchers should verify the specific CAS number with their supplier.

The key quantitative data for **DL-threo-Chloramphenicol-d5** are summarized in the table below.

Property	Value
Chemical Formula	C ₁₁ H ₇ D ₅ Cl ₂ N ₂ O ₅
Molecular Weight	328.16 g/mol [4] [5] [6]
Appearance	White to off-white solid
Purity (typical)	≥97.0% (HPLC) [7] or >95% (HPLC) [8]
Isotopic Enrichment	M+5
Solubility	Soluble in methanol and acetonitrile
Storage Conditions	4°C, protected from light [4]

Primary Application: Internal Standard for Quantitative Analysis

The most prevalent application of **DL-threo-Chloramphenicol-d5** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical properties are nearly identical to the unlabeled chloramphenicol, ensuring similar behavior during sample extraction, chromatography, and ionization. However, its increased mass due to the five deuterium atoms allows for its distinct detection by the mass spectrometer. This enables accurate quantification of chloramphenicol in complex matrices by correcting for variations in sample preparation and instrument response.

A common application is the monitoring of chloramphenicol residues in food products, such as honey and chicken, where its use is banned in many countries due to potential health risks.

Experimental Protocol: Quantification of Chloramphenicol in Chicken Tissue using LC-MS/MS with DL-threo-Chloramphenicol-d5 as an Internal Standard

This protocol is adapted from established methods for the analysis of chloramphenicol in animal tissues.

1. Materials and Reagents:

- **DL-threo-Chloramphenicol-d5** (Internal Standard)
- Chloramphenicol (Analytical Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)
- Hexane (HPLC grade)
- Water (LC-MS grade)
- Phosphate-buffered saline (PBS)
- Sodium chloride solution
- Solid Phase Extraction (SPE) C18 cartridges
- Homogenizer
- Centrifuge
- Nitrogen evaporator

2. Sample Preparation:

- Weigh 3 ± 0.1 g of minced chicken tissue into a 30 mL screw-capped glass tube.
- Spike the sample with a known concentration of **DL-threo-Chloramphenicol-d5** internal standard solution (e.g., 200 μ L). Allow to stand for 10 minutes.
- Add 4 mL of PBS and homogenize for 1 minute.
- Add 1 mL of sodium chloride solution and mix for 15 seconds.

- Add 4 mL of acetonitrile, vortex, and sonicate for 10 minutes.
- Centrifuge at 2,200 rpm for 20 minutes.
- Transfer the supernatant to a clean 35 mL screw-capped tube and add 10 mL of water.
- Add 10 mL of hexane and shake gently for 30 seconds. Centrifuge at 2,200 rpm for 20 minutes and discard the upper hexane layer.
- Add 8 mL of ethyl acetate, mix by inversion for 1 minute, and centrifuge at 2,200 rpm for 20 minutes.
- Transfer the upper organic layer to a clean 9 mL tube and evaporate to dryness at 65°C under a stream of nitrogen.
- Reconstitute the residue in 5 mL of water.

3. Solid Phase Extraction (SPE):

- Condition a C18 SPE cartridge according to the manufacturer's instructions.
- Load the reconstituted sample onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the chloramphenicol and the internal standard with an appropriate solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness at 65°C under a stream of nitrogen.
- Reconstitute the final residue in 100 µL of 50% methanol and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

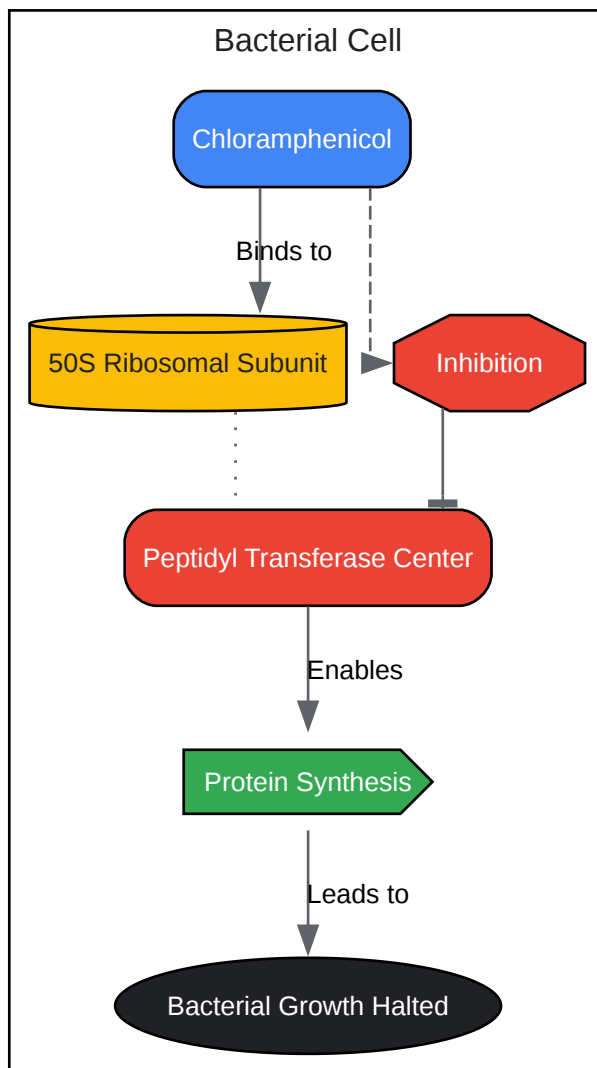
- LC Column: C18 reversed-phase column

- **Mobile Phase:** A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer operating in negative ion mode is commonly used.
- **MRM Transitions:** Monitor specific precursor-to-product ion transitions for both chloramphenicol and **DL-threo-Chloramphenicol-d5**.

Mechanism of Action of Chloramphenicol

While **DL-threo-Chloramphenicol-d5** is primarily used for analytical purposes, understanding the mechanism of action of the parent compound, chloramphenicol, is crucial for researchers in drug development and related fields. Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis.^{[1][4][5]} It diffuses through the bacterial cell membrane and binds to the 50S subunit of the bacterial ribosome.^{[1][4][5]} This binding action prevents the formation of peptide bonds by inhibiting the peptidyl transferase enzyme, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.^[5]

Chloramphenicol Mechanism of Action



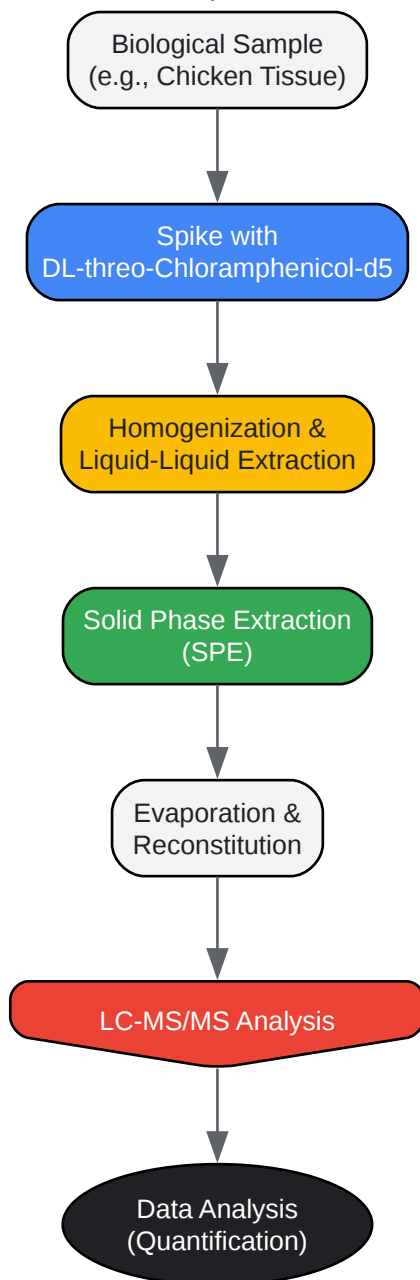
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Chloramphenicol's inhibitory effect on bacterial protein synthesis.

Experimental Workflow for Quantification

The following diagram illustrates the general workflow for the quantification of chloramphenicol in a biological matrix using **DL-threo-Chloramphenicol-d5** as an internal standard.

Workflow for Chloramphenicol Quantification



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